molecular formula C12H18O3 B8589800 2-Tert-butyl-4-(2-hydroxyethoxy)phenol CAS No. 143450-98-0

2-Tert-butyl-4-(2-hydroxyethoxy)phenol

Cat. No. B8589800
M. Wt: 210.27 g/mol
InChI Key: UHMONBNAXZUHPY-UHFFFAOYSA-N
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Patent
US05147902

Procedure details

332 g (2 mol) of t-butylhydroquinone and 1 g of potassium iodide were dissolved in 2 l of water under nitrogen atmosphere, and were heated to 80° C. Thereafter, to the solution thus obtained, were dropwise added 232 g (2.8 mol) of 48% sodium hydroxide aqueous solution and 200 g (2.5 mol) of ethylene chlorohydrine at the same time for 3 hours while constantly maintaining alkaline. After finishing this dropwise addition, the resultant reaction mixture was heated for 8 hours at the reflux temperature. After cooling the reaction mixture thus obtained, the reaction mixture was neutralized with sulfuric acid and was extracted with toluene. After removing solvent, the remaining material was distilled under reduced pressure and the distillate was recrystallized from toluene to obtain 200 g of 2-t-butyl-4-(2'-hydroxyethoxy)phenol. The reaction formula (alkylation) is illustrated in the following. ##STR4##
Quantity
332 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
232 g
Type
reactant
Reaction Step Two
Quantity
200 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:11]=[C:10]([OH:12])[CH:9]=[CH:8][C:6]=1[OH:7])([CH3:4])([CH3:3])[CH3:2].[OH-].[Na+].[CH2:15](Cl)[CH2:16][OH:17].S(=O)(=O)(O)O>O.[I-].[K+]>[C:1]([C:5]1[CH:11]=[C:10]([O:12][CH2:15][CH2:16][OH:17])[CH:9]=[CH:8][C:6]=1[OH:7])([CH3:4])([CH3:2])[CH3:3] |f:1.2,6.7|

Inputs

Step One
Name
Quantity
332 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(O)C=CC(=C1)O
Name
Quantity
2 L
Type
solvent
Smiles
O
Name
Quantity
1 g
Type
catalyst
Smiles
[I-].[K+]
Step Two
Name
Quantity
232 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
200 g
Type
reactant
Smiles
C(CO)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Thereafter, to the solution thus obtained
CUSTOM
Type
CUSTOM
Details
for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
while constantly maintaining alkaline
ADDITION
Type
ADDITION
Details
this dropwise addition
CUSTOM
Type
CUSTOM
Details
the resultant reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated for 8 hours at the reflux temperature
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture
CUSTOM
Type
CUSTOM
Details
thus obtained
EXTRACTION
Type
EXTRACTION
Details
was extracted with toluene
CUSTOM
Type
CUSTOM
Details
After removing solvent
DISTILLATION
Type
DISTILLATION
Details
the remaining material was distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
the distillate was recrystallized from toluene

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=C(C=CC(=C1)OCCO)O
Measurements
Type Value Analysis
AMOUNT: MASS 200 g
YIELD: CALCULATEDPERCENTYIELD 47.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.